molecular formula C18H18Cl2N4O2S B11245886 1-[6-(3,4-Dichlorophenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

1-[6-(3,4-Dichlorophenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

Cat. No.: B11245886
M. Wt: 425.3 g/mol
InChI Key: OKOBBZCLFHQNFF-UHFFFAOYSA-N
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Description

1-[6-(3,4-Dichlorophenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex organic compound that belongs to the class of triazolothiadiazines These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(3,4-Dichlorophenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.

    Thiadiazine Ring Formation: The triazole-3-thione is then reacted with various alkylating agents to form the triazolothiadiazine core.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[6-(3,4-Dichlorophenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dichlorophenyl and triazolothiadiazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-[6-(3,4-Dichlorophenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[6-(3,4-Dichlorophenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves interaction with specific molecular targets:

    Molecular Targets: Enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are potential targets, leading to anti-inflammatory effects.

    Pathways Involved: Inhibition of prostaglandin and leukotriene synthesis pathways, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their antimicrobial and antifungal activities.

    Thiadiazine Derivatives: Exhibit a range of biological activities, including anti-inflammatory and analgesic effects.

Uniqueness

This compound’s unique structure and diverse reactivity make it a valuable subject for further research and development in multiple scientific disciplines.

Properties

Molecular Formula

C18H18Cl2N4O2S

Molecular Weight

425.3 g/mol

IUPAC Name

1-[6-(3,4-dichlorophenyl)-3-ethyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C18H18Cl2N4O2S/c1-4-13(25)17-16(10-7-8-11(19)12(20)9-10)24(15(26)6-3)23-14(5-2)21-22-18(23)27-17/h7-9H,4-6H2,1-3H3

InChI Key

OKOBBZCLFHQNFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N(C(=C(S2)C(=O)CC)C3=CC(=C(C=C3)Cl)Cl)C(=O)CC

Origin of Product

United States

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